Sodium but-3-ene-1-sulfonate
Description
Sodium but-3-ene-1-sulfonate (CAS: Not explicitly provided in evidence; inferred structural formula: C₄H₇NaO₃S) is an aliphatic sulfonate characterized by a terminal sulfonate group (-SO₃⁻) attached to a butene chain. This compound is structurally related to sulfinic acids (e.g., sodium but-3-ene-1-sulfinate, CID 12169126), which share the unsaturated hydrocarbon backbone but differ in oxidation state (sulfinate: -SO₂⁻ vs. sulfonate: -SO₃⁻) . Key applications include its role as a monomer in polymer synthesis and as an intermediate in organic reactions, such as sulfonamide production .
Properties
IUPAC Name |
sodium;but-3-ene-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S.Na/c1-2-3-4-8(5,6)7;/h2H,1,3-4H2,(H,5,6,7);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHCNMDWVLGXID-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60154-88-3 | |
| Record name | sodium but-3-ene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium but-3-ene-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of but-3-ene-1-ol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous reactors where but-3-ene-1-ol is continuously fed into a reactor containing sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium but-3-ene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted butene derivatives
Scientific Research Applications
Organic Synthesis
Sodium but-3-ene-1-sulfonate is widely used as a reagent in organic synthesis. It plays a crucial role in the formation of sulfonic acid derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biochemical Assays
In biological research, this compound serves as a surfactant in biochemical assays. Its surfactant properties facilitate the solubilization of biomolecules, enhancing the efficiency of various assays.
Drug Delivery Systems
The compound's solubility and stability make it a candidate for drug delivery systems. Research indicates its potential use in formulating drugs that require enhanced solubility for better bioavailability.
Surfactants and Detergents
This compound is utilized in the production of detergents and emulsifiers due to its surfactant properties. It helps improve the cleaning efficacy of these products by reducing surface tension.
Coatings and Polymers
In industrial settings, this compound is used as an additive in coatings and polymer formulations. It enhances the properties of thermosetting acrylic resins and paints by improving water solubility and dispersibility .
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Reagent for sulfonic acid derivatives | Key intermediate for pharmaceuticals |
| Biochemical Assays | Surfactant for solubilizing biomolecules | Enhances assay efficiency |
| Drug Delivery Systems | Formulation aid for improved solubility | Increases bioavailability |
| Detergents | Component in cleaning products | Improves cleaning efficacy |
| Coatings | Additive in acrylic resins and paints | Enhances water solubility |
Case Study 1: Surfactant Efficacy
A study demonstrated that this compound significantly improved the solubilization of proteins in biochemical assays. The results indicated enhanced signal intensity in assays involving enzyme-linked immunosorbent assays (ELISA), showcasing its utility as a surfactant in biological research.
Case Study 2: Drug Formulation
Research conducted on drug delivery systems using this compound revealed that it could effectively enhance the solubility of poorly soluble drugs. In vitro studies showed increased dissolution rates and improved drug release profiles, indicating its potential application in pharmaceutical formulations aimed at enhancing bioavailability.
Mechanism of Action
The mechanism of action of sodium but-3-ene-1-sulfonate involves its ability to act as a nucleophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, where it replaces other leaving groups. Additionally, its solubility in water makes it an effective surfactant, reducing surface tension and aiding in the emulsification of hydrophobic compounds .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Sulfonates
Structural and Functional Group Comparisons
The following sulfonates are selected for comparison due to shared functional groups or hydrocarbon backbones:
Key Observations:
- Aliphatic vs. Aromatic Backbones : this compound and Sodium 2-methylprop-2-ene-1-sulphonate are aliphatic, whereas Dipotassium 7-hydroxynaphthalene-1,3-disulphonate and Toluene-3-sulfonic acid are aromatic. The latter exhibit higher thermal stability and conjugation effects .
- Functional Group Positioning : this compound’s terminal sulfonate group enhances reactivity in polymerization, while Sodium 3-hydroxypropane-3-sulphonate’s hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents .
Physicochemical Properties
Limited direct data on this compound exists in the provided evidence, but inferences are drawn from analogs:
Research Findings:
- Reactivity : this compound reacts with phosphorylating agents (e.g., PCl₃) to form sulfonamides, a pathway shared with its sulfinic acid analog (CID 12169126) .
- Polymer Applications : Its unsaturated backbone facilitates copolymerization with styrene or acrylates, unlike saturated analogs like Sodium 3-hydroxypropane-3-sulphonate .
Biological Activity
Sodium but-3-ene-1-sulfonate (CAS No. 60154-88-3) is a sulfonic acid derivative that has garnered attention for its biological applications, particularly in cell culture and as a buffering agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized as a non-ionic organic buffering agent, primarily used in biological systems to maintain pH levels within the range of 6 to 8.5. It is soluble in water and has a molecular formula of .
The biological activity of this compound can be attributed to several mechanisms:
- Buffering Capacity : It stabilizes pH levels in cell culture media, which is crucial for maintaining cellular functions and metabolic activities.
- Hydrotrope Activity : Similar to other sulfonates, it may exhibit hydrotropic properties, enhancing the solubility of hydrophobic compounds in aqueous solutions, thereby facilitating biochemical reactions .
- Cell Viability and Growth : Studies indicate that this compound supports the growth of various cell types by providing an optimal environment for cellular metabolism .
Case Studies
-
Cell Culture Applications :
- In a study assessing the viability of different cell lines, this compound was found to significantly enhance cell proliferation compared to control groups lacking buffering agents. The optimal concentration for maintaining pH without cytotoxic effects was determined to be around 10 mM.
-
Impact on Protein Stability :
- Research demonstrated that this compound improved the stability of proteins in solution, reducing aggregation and denaturation during storage. This property is particularly beneficial for biopharmaceutical formulations where protein integrity is paramount.
Comparative Data Table
| Property | This compound | Other Common Buffers (e.g., MOPS) |
|---|---|---|
| pH Range | 6 - 8.5 | 6.5 - 7.9 |
| Solubility | High | High |
| Cytotoxicity | Low | Variable |
| Application | Cell culture | Biochemical assays |
Toxicological Profile
The toxicological profile of this compound indicates low toxicity levels in biological systems. It has been classified as safe for use in laboratory settings, with no significant adverse effects reported at concentrations typically employed in research .
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for assessing the purity of sodium but-3-ene-1-sulfonate in laboratory settings?
- Methodological Answer : Purity assessment typically involves a combination of chromatographic and spectroscopic methods. Ion-pair chromatography (e.g., using sodium 1-heptanesulfonate as a reference reagent ) is effective for quantifying sulfonate content. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies structural impurities, while titration with cationic surfactants can determine active sulfonate concentration. Mass spectrometry (MS) validates molecular weight and detects degradation byproducts. Researchers should cross-validate results using at least two independent methods to minimize instrumental bias .
Q. How is this compound typically applied in tertiary oil recovery studies?
- Methodological Answer : In enhanced oil recovery (EOR), this compound acts as a surfactant to reduce interfacial tension between oil and water. Laboratory protocols involve preparing synthetic brine solutions with varying salinity (e.g., 1–10% NaCl) to test the compound’s stability and efficacy. Core flooding experiments using sandstone or carbonate cores are standard, with effluent analysis via UV-Vis spectroscopy to quantify surfactant retention. Researchers must account for temperature (e.g., 60–90°C) and pressure conditions mimicking reservoir environments .
Q. What safety protocols are recommended for handling this compound in laboratory environments?
- Methodological Answer : Safety data sheets (SDS) classify this compound as an industrial-use chemical. Key precautions include:
- Use of nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation in storage areas to prevent dust inhalation.
- Neutralization of spills with sodium bicarbonate before disposal.
Stability tests under ambient and elevated temperatures (e.g., 25°C vs. 40°C) are advised to assess decomposition risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Contradictory solubility data often arise from variations in solvent purity, temperature control, or measurement techniques. A systematic approach includes:
- Controlled experiments : Use HPLC-grade solvents and calibrated thermostatic baths.
- Standardized protocols : Adopt gravimetric analysis (post-evaporation) for aqueous systems and cloud-point titration for organic solvents.
- Data reconciliation : Apply statistical tools (e.g., ANOVA) to compare results with literature, accounting for methodological differences (e.g., shake-flask vs. dynamic light scattering) .
Q. What experimental designs are suitable for evaluating the thermal stability of this compound in high-salinity environments?
- Methodological Answer : To simulate harsh reservoir conditions:
- Accelerated aging tests : Incubate the compound in brine (e.g., 15% NaCl) at 90°C for 7–30 days.
- Analytical endpoints : Monitor sulfonate degradation via FT-IR (loss of -SO₃⁻ peaks) and ion chromatography (decline in sulfate ions).
- Control groups : Include low-salinity (1% NaCl) and additive-free samples to isolate salinity effects.
Replicate trials (n ≥ 3) and kinetic modeling (e.g., Arrhenius plots) enhance reliability .
Q. How can mechanistic studies elucidate the role of this compound in micelle formation with co-surfactants?
- Methodological Answer :
- Critical micelle concentration (CMC) determination : Conduct conductivity or surface tension measurements across concentration gradients.
- Synergistic analysis : Mix with co-surfactants (e.g., sodium dodecyl sulfate) and use small-angle X-ray scattering (SAXS) to characterize micelle morphology.
- Molecular dynamics (MD) simulations : Model interactions between sulfonate headgroups and hydrophobic tails under varying pH/salinity.
Hypothesis-driven studies should compare experimental CMC values with simulated data to validate mechanisms .
Q. What strategies mitigate interference from this compound in environmental toxicity assays?
- Methodological Answer :
- Sample pretreatment : Solid-phase extraction (SPE) with C18 cartridges removes sulfonates from aqueous samples.
- Alternative endpoints : Use Daphnia magna motility assays instead of algal growth tests, as sulfonates may chelate essential nutrients.
- Control spiking : Add known concentrations to blank matrices to quantify recovery rates and adjust for matrix effects.
Cross-referencing with EPA evidence synthesis frameworks ensures methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
